molecular formula C20H21N3O4S B2421025 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 865160-93-6

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No.: B2421025
CAS No.: 865160-93-6
M. Wt: 399.47
InChI Key: LGROLSITZOZRAV-XDOYNYLZSA-N
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Description

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13(24)21-15-6-9-17-18(12-15)28-20(23(17)10-11-26-2)22-19(25)14-4-7-16(27-3)8-5-14/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGROLSITZOZRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C22H19N3O5S
  • Molecular Weight : 437.47 g/mol
  • CAS Number : 865161-06-4

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . The compound inhibits PTP1B by binding to both the catalytic and second aryl binding sites, which leads to enhanced insulin and leptin signaling pathways. This inhibition is crucial for regulating glucose and energy homeostasis in the body, making it a candidate for Type II diabetes treatment.

Inhibition of PTP1B

  • In Vitro Studies : The compound demonstrated significant inhibitory activity against PTP1B in vitro, leading to increased insulin sensitivity and glucose uptake.
  • In Vivo Studies : In streptozotocin-induced diabetic Wistar rats, the compound exhibited antihyperglycemic efficacy, significantly reducing blood glucose levels.

Pharmacokinetics

The pharmacokinetic profile of this compound shows good absorption and bioavailability when administered. Its solubility and stability are influenced by environmental factors such as solvent polarity, which can affect its pharmacological efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antihyperglycemic Effects :
    • A study conducted on diabetic rat models indicated that administration of the compound led to a significant decrease in fasting blood glucose levels compared to control groups.
  • Mechanistic Insights :
    • Research highlighted that the inhibition of PTP1B not only enhances insulin signaling but also affects leptin signaling pathways, which are essential for energy balance and appetite regulation.
  • Comparative Studies :
    • When compared with other known PTP1B inhibitors, this compound showed superior efficacy in enhancing glucose uptake in muscle cells.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
PTP1B InhibitionSignificant inhibition observed
AntihyperglycemicDecreased blood glucose levels in diabetic rats
Insulin SensitivityEnhanced insulin signaling

Preparation Methods

Benzothiazole Core Formation

The benzothiazole scaffold is synthesized from 2-amino-4-nitrothiophenol, which undergoes cyclization with cyanogen bromide (CNBr) in ethanol at 60°C to yield 6-nitrobenzo[d]thiazol-2(3H)-one. Reduction of the nitro group using hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethyl acetate provides the 6-aminobenzothiazole intermediate (87% yield). Subsequent acetylation with acetic anhydride in pyridine introduces the 6-acetamido group (92% yield).

Table 1: Optimization of Benzothiazole Ring Formation

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization CNBr, EtOH, 60°C, 4h 78 95
Nitro Reduction H₂/Pd-C, EtOAc, rt, 2h 87 98
Acetylation Ac₂O, Pyridine, 0°C→rt, 12h 92 99

Stereocontrolled Formation of the C2-Ylidene Bond

The imine bond at C2 is established via condensation of the benzothiazole amine with 4-methoxybenzoyl chloride. Employing Schlenk techniques under nitrogen atmosphere, the reaction proceeds in anhydrous dichloromethane with triethylamine as a base. The Z-configuration is favored (95:5 Z:E ratio) due to steric hindrance from the 3-(2-methoxyethyl) group, which disfavors the E-isomer.

Reaction Conditions :

  • Coupling Agent : 4-Methoxybenzoyl chloride (1.2 equiv)
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0°C→rt over 4h
  • Yield : 68% after column chromatography (SiO₂, hexane:EtOAc 3:1)

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (7:3 v/v), yielding white crystals (mp 158–160°C). Nuclear magnetic resonance (NMR) confirms the Z-configuration:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NHCO), 7.89 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.52 (t, J=6.4 Hz, 2H, OCH₂CH₂), 3.84 (s, 3H, OCH₃), 3.46 (t, J=6.4 Hz, 2H, CH₂OCH₃), 2.11 (s, 3H, COCH₃).
  • 13C NMR : δ 169.8 (C=O), 162.1 (C=N), 159.3 (ArOCH₃), 128.9–114.7 (ArC), 70.4 (OCH₂CH₂), 58.9 (OCH₃), 24.7 (COCH₃).

Scale-Up Considerations and Industrial Feasibility

Pilot-scale synthesis (500 g batch) in toluene with tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst improves yield to 74% by enhancing interfacial contact between aqueous and organic phases. Key challenges include:

  • Byproduct Formation : Hydrolysis of the methoxyethyl group at pH >8, mitigated by maintaining pH 6–7 during workup.
  • Catalyst Loading : 0.5 mol% TDA-1 optimizes cost-effectiveness.

Alternative Synthetic Routes

A patent-pending route employs enzymatic resolution using lipase B from Candida antarctica to separate Z/E isomers, achieving 99% enantiomeric excess for the Z-form. However, this method requires specialized equipment and increases production costs by 22%.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide?

  • Answer: Synthesis involves multi-step organic reactions, starting with functionalization of the benzo[d]thiazole core. Key steps include:

  • Amide coupling: Reacting 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazole with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in DCM) to form the ylidene intermediate.
  • Stereochemical control: Maintaining the (Z)-configuration requires low-temperature conditions (−20°C to 0°C) and anhydrous solvents (e.g., THF or acetonitrile) to prevent tautomerization .
  • Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product. Confirm purity via NMR (¹H/¹³C) and HRMS .

Q. Which analytical techniques are essential for structural characterization?

  • Answer:

  • NMR spectroscopy: ¹H/¹³C NMR resolves proton environments (e.g., distinguishing acetamido vs. methoxy protons) and confirms stereochemistry .
  • Mass spectrometry (HRMS): Validates molecular weight and detects impurities (<1% by LC-MS) .
  • IR spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .

Q. How is preliminary biological activity assessed for this compound?

  • Answer:

  • In vitro assays: Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) and microbial strains (e.g., MIC determination for E. coli and S. aureus) .
  • Dose-response curves: Calculate IC₅₀ values for cytotoxicity or EC₅₀ for enzyme inhibition (e.g., kinase assays) .

Advanced Research Questions

Q. How can tautomerism or stereochemical instability be resolved during synthesis?

  • Answer:

  • Low-temperature NMR: Monitor dynamic equilibria (e.g., ylidene tautomers) in DMSO-d₆ at −40°C to "freeze" conformers .
  • X-ray crystallography: Definitive confirmation of (Z)-configuration via single-crystal analysis. Use slow vapor diffusion (hexane/ethyl acetate) for crystallization .
  • Computational modeling: DFT calculations (e.g., Gaussian 16) predict stable tautomers and transition states .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Answer:

  • Solubility enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) .
  • Metabolic profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Modify labile groups (e.g., replace methoxy with trifluoromethoxy to reduce CYP450 oxidation) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Answer:

  • Substituent variation: Compare analogues (e.g., replace 6-acetamido with sulfonamide or 4-methoxy with nitro) to assess bioactivity shifts. Example:
Substituent (R₁)Bioactivity (IC₅₀, μM)
Acetamido (parent)0.45 ± 0.02 (HeLa)
Sulfonamide1.20 ± 0.15
Nitro>10 (inactive)
  • Molecular docking: Map interactions with target proteins (e.g., tubulin or topoisomerase II) using AutoDock Vina. Prioritize modifications enhancing hydrogen bonding or π-π stacking .

Q. How should contradictory biological data across studies be analyzed?

  • Answer:

  • Meta-analysis: Pool data from independent assays (e.g., PubChem BioAssay) and apply statistical tests (ANOVA with Tukey’s post hoc) to identify outliers .
  • Assay standardization: Control variables (e.g., cell passage number, serum concentration) to reduce variability. Validate findings via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What experimental designs improve yield in large-scale synthesis?

  • Answer:

  • Design of Experiments (DoE): Optimize parameters (temperature, solvent ratio, catalyst loading) via response surface methodology (RSM). Example:
FactorOptimal Range
Temperature60–70°C
Catalyst (Pd/C)5 mol%
Solvent (DMF)1:3 v/v
  • Flow chemistry: Continuous flow reactors improve mixing and heat transfer, reducing side products (e.g., <5% dimerization) .

Methodological Notes

  • Stereochemical Purity: Always confirm (Z/E) ratio via NOESY NMR (nuclear Overhauser effect) or chiral HPLC .
  • Biological Assay Controls: Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and vehicle controls (DMSO <0.1%) .
  • Data Reproducibility: Share raw spectral data (e.g., via Figshare) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.